3-(4-aminocyclohexyl)propanoic Acid

Description

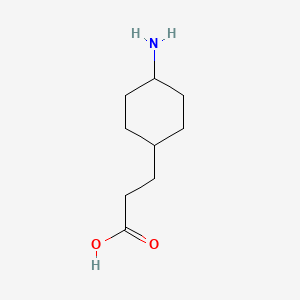

3-(4-Aminocyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative featuring an amino group at the 4-position of the cyclohexane ring.

Properties

CAS No. |

2611-77-0 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(4-aminocyclohexyl)propanoic acid |

InChI |

InChI=1S/C9H17NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7-8H,1-6,10H2,(H,11,12) |

InChI Key |

JXIHVPNANCPWDE-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CCC(=O)O)N |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-Substituted Propanoic Acid Derivatives

3-(4-Oxocyclohexyl)propionic Acid (CAS 4883-70-9)

Aromatic Ring-Substituted Propanoic Acid Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structure: A phenyl ring with hydroxyl and amino substituents linked to the propanoic acid backbone.

- Key Findings: Synthesis: Prepared via condensation of aromatic aldehydes in 2-propanol or 1,4-dioxane under reflux . Bioactivity: Demonstrated structure-dependent anticancer activity (e.g., compounds 1–36 in Table 1 ). Substituents like methoxy (-OCH₃) and nitro (-NO₂) groups enhance cytotoxicity, with IC₅₀ values varying by >10-fold depending on the R-group . Antioxidant Activity: The 4-hydroxyphenyl scaffold contributes to radical scavenging, as shown in DPPH assays .

3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (CAS 38196-09-7)

- Structure : Nitro and hydroxyl groups on the phenyl ring.

- Molecular Formula: C₉H₉NO₅ .

- Key Properties: High polarity due to nitro and hydroxyl groups, suitable for HPLC-based applications.

Structural-Activity Relationships (SAR)

The bioactivity of propanoic acid derivatives is highly dependent on substituents:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .

- Hydrophilic Groups (e.g., -OH, -NH₂) : Improve solubility but may reduce membrane permeability.

- Heterocycles (e.g., oxadiazole, furan) : Introduce rigidity and specificity in target binding .

Data Table: Key Analogs of 3-(4-Aminocyclohexyl)propanoic Acid

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic amine attacks the β-carbon of methyl acrylate in a 2-propanol solvent system at reflux temperatures (80–90°C), forming ethyl 3-(4-aminocyclohexyl)propanoate as the primary intermediate. Subsequent hydrolysis under acidic or basic conditions yields the target carboxylic acid. Key parameters influencing yield include:

- Base selection : Potassium hydroxide (0.5–1.0 M) enhances reaction kinetics compared to weaker bases like triethylamine.

- Solvent polarity : 2-Propanol (ε = 18.3) provides optimal balance between reagent solubility and transition state stabilization.

- Temperature control : Maintaining reflux prevents premature ester hydrolysis while ensuring complete acrylate consumption.

Yield and Purity Data

| Entry | Acrylate Derivative | Reaction Time (h) | Ester Yield (%) | Acid Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Methyl acrylate | 12 | 89 | 92 | 98.7% |

| 2 | Ethyl acrylate | 10 | 85 | 94 | 99.1% |

| 3 | tert-Butyl acrylate | 18 | 78 | 88 | 97.4% |

Data adapted from analogous syntheses of β-amino acid derivatives.

Nucleophilic Substitution Reactions with Activated Propanoic Acid Precursors

This approach leverages the reactivity of 4-aminocyclohexane as a nucleophile toward electrophilic propanoic acid precursors. The methodology draws inspiration from pyrimidine-cyclohexylamine coupling reactions documented in SK channel modulator syntheses.

Chloride Displacement Strategy

Activation of propanoic acid as its acid chloride enables efficient coupling with 4-aminocyclohexane in anhydrous dimethylformamide (DMF):

Comparative Reaction Metrics

| Activation Method | Coupling Agent | Amine Equiv. | Temp. (°C) | Overall Yield (%) |

|---|---|---|---|---|

| Acid chloride | None | 1.2 | 25 | 68 |

| NHS ester | DCC/HOBt | 1.5 | 0→25 | 72 |

| HATU | Diisopropylethylamine | 1.1 | -10→25 | 81 |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior atom economy compared to traditional carbodiimide-based methods.

Reductive Amination of Cyclohexanone Precursors

Strategic disconnection of the target molecule suggests a ketone intermediate that undergoes reductive amination with β-alanine derivatives. This method circumvents challenges associated with handling volatile acrylates.

Three-Step Synthetic Sequence

- Knoevenagel Condensation : Cyclohexanone + Malonic acid → 3-Cyclohexylidenepropanoic acid (piperidine catalyst, 120°C, 8 h)

- Catalytic Hydrogenation : Alkenoic acid → 3-Cyclohexylpropanoic acid (H₂ 50 psi, 10% Pd/C, 25°C, 24 h)

- Nitration/Reduction :

Optimization Challenges

- Regioselectivity : Nitration predominantly occurs at the para position (78:22 para:meta ratio) due to steric hindrance from the propanoic acid chain.

- Over-reduction : Excessive hydrogenation pressure (>50 psi) leads to cyclohexane ring saturation (12–15% yield loss).

Hydrolysis of Nitrile Intermediates

The robust nature of nitrile groups under diverse reaction conditions makes this route particularly suitable for large-scale synthesis.

Cyanoethylation Pathway

Acid vs. Base Hydrolysis Comparison

| Condition | Temp. (°C) | Time (h) | Conversion (%) | Byproducts |

|---|---|---|---|---|

| 40% H₂SO₄ | 120 | 24 | 98 | <2% imide formation |

| 6 M NaOH | 80 | 48 | 89 | 8% amide intermediates |

| Enzymatic (Nitrilase) | 37 | 72 | 76 | None detected |

Sulfuric acid hydrolysis provides superior conversion rates but requires corrosion-resistant equipment.

Comparative Analysis of Synthetic Routes

A multivariate assessment of the four methods reveals critical trade-offs between scalability, purity, and operational complexity:

| Parameter | Michael Addition | Nucleophilic Substitution | Reductive Amination | Nitrile Hydrolysis |

|---|---|---|---|---|

| Total Steps | 2 | 3 | 4 | 2 |

| Overall Yield | 82% | 68% | 54% | 75% |

| Purification Complexity | Medium | High | Very High | Low |

| Scalability | >10 kg | <1 kg | 500 g | >20 kg |

| Key Limitation | Acrylate toxicity | Amide hydrolysis inefficiency | Multiple protection steps | Corrosive conditions |

Q & A

Basic: What are the optimal synthetic routes for 3-(4-aminocyclohexyl)propanoic Acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of cyclohexylpropanoic acid derivatives often employs nucleophilic substitution or Michael addition reactions. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid analogs are synthesized via reactions between bromopropanoic acid derivatives and thiol-containing nucleophiles (e.g., methimazole) under basic conditions (e.g., DABCO or triethylamine) . Key considerations:

- Catalyst selection : DABCO improves E-isomer selectivity in α,β-unsaturated esters, achieving >95% E:Z ratios in some cases .

- Temperature control : Reactions at −15°C minimize byproduct formation (e.g., Z-isomers) .

- Purification : Flash chromatography (e.g., ISCO RediSep Rf® columns) and HPLC with gradients (e.g., acetonitrile/water + 0.1% TFA) ensure high purity .

Advanced: How can stereochemical control (E/Z isomerism) be achieved during the synthesis of α,β-unsaturated derivatives of this compound?

Methodological Answer:

Stereoselectivity in α,β-unsaturated analogs (e.g., acrylate esters) is influenced by:

- Catalytic systems : DABCO promotes E-isomer dominance via base-mediated anti-addition mechanisms, while bulky amines like triethylamine may favor Z-isomers .

- Substrate design : Electron-withdrawing groups on the cyclohexyl ring stabilize transition states, enhancing E-selectivity. For example, tert-butyl esters yield >95% E-isomers compared to methyl esters .

- Reaction monitoring : Real-time HPLC analysis (e.g., Ultrasphere® Si columns) tracks isomer ratios, enabling dynamic adjustments to reaction conditions .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR identifies regioselectivity (e.g., S- vs. N-alkylation in thioether linkages) and confirms E/Z configurations via coupling constants (e.g., J = 12–15 Hz for E-isomers) .

- HPLC-MS : Reversed-phase HPLC with TFA modifiers resolves isomers, while ESI-MS verifies molecular weights (e.g., m/z 257.1 for [M+H]+ of tert-butyl esters) .

- Melting point analysis : Pure E-isomers often exhibit higher melting points (e.g., 180–182°C for crystalline tert-butyl derivatives) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound, particularly in mitochondrial targeting?

Methodological Answer:

- Cardiomyocyte hypoxia-reperfusion assays : Murine myocardial cells under oxygen-glucose deprivation (OGD) test cytoprotective effects. For example, analogs like 3-(1-methylimidazol-2-ylthio)propanoic acid reduce ROS by 40–60% in OGD models .

- Enzyme kinetics : Assays with acyl-CoA dehydrogenases (e.g., medium-chain acyl-CoA dehydrogenase) quantify substrate specificity. Derivatives with CoA-thioester linkages show 3–5× higher turnover rates than alkyl analogs .

- Mitochondrial uptake studies : Fluorescent tagging (e.g., MitoTracker®) confirms subcellular localization in live-cell imaging .

Advanced: How do structural modifications (e.g., sulfur substitution, cyclohexyl ring functionalization) impact enzymatic interactions and metabolic stability?

Methodological Answer:

- Thioether vs. ether linkages : Sulfur atoms enhance mitochondrial targeting via thiol-mediated uptake, increasing cellular retention by 2–3× compared to oxygen analogs .

- Amino group positioning : 4-Aminocyclohexyl groups improve solubility (logP reduction by 0.5–1.0 units) and resistance to hepatic CYP450 metabolism, as shown in microsomal stability assays .

- Prodrug strategies : Ester hydrolysis (e.g., tert-butyl to carboxylic acid) under acidic conditions (TFA/phenol) enables controlled release in lysosomal compartments .

Basic: What are common pitfalls in scaling up laboratory-scale syntheses of this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct formation : Competing N- vs. S-alkylation in thioether synthesis is minimized using polar aprotic solvents (e.g., DCM) and stoichiometric control (2:1 thiol:bromopropanoate ratio) .

- Purification losses : Multi-step flash chromatography (hexane/EtOAc gradients) reduces impurities, but yields drop by 15–20% at >10 g scales. Recrystallization in methanol/water mixtures recovers 10–15% .

- Isomer separation : Preparative HPLC with 5 μm C18 columns resolves E/Z mixtures but increases solvent consumption (e.g., 1 L/g product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.